molecular formula C15H12F3NO4 B166914 Fluazifop-P CAS No. 83066-88-0

Fluazifop-P

Cat. No.: B166914
CAS No.: 83066-88-0
M. Wt: 327.25 g/mol
InChI Key: YUVKUEAFAVKILW-SECBINFHSA-N
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Mechanism of Action

Target of Action

Fluazifop-P is a selective systemic herbicide that primarily targets grass weeds . The active ingredient in this compound is the R-enantiomer, which demonstrates the greatest biological activity . The primary target of this compound is the enzyme acetyl coenzyme A carboxylase (ACCase) in these grass weeds .

Mode of Action

This compound acts as an inhibitor of lipid synthesis . It is quickly absorbed through the leaf surface and green stems and is translocated throughout the plant . It accumulates at growing points, both above ground and in the roots, rhizomes, and stolons of grass weeds . By inhibiting the synthesis of fatty acids and lipids, which are needed to maintain cell integrity and store energy , this compound causes the plants to die in actively growing areas .

Biochemical Pathways

This compound affects the lipid synthesis pathway in plants. The inhibition of ACCase, a key enzyme in this pathway, disrupts the production of lipids necessary for cell membrane integrity . This disruption leads to the death of the plant in actively growing areas .

Pharmacokinetics

This compound is rapidly hydrolyzed by esterases to its acid derivative, fluazifop . This metabolite, along with any conjugates, contributes to the overall residues in the plant . This compound and its butyl ester show bioequivalence in pharmacokinetics in animal experiments .

Result of Action

The result of this compound’s action is the death of the targeted grass weeds. Growth inhibition occurs within 48 hours of application . Meristems turn black shortly thereafter, and yellow to red foliage develops in about 7 to 10 days. The plants die within 14 days .

Action Environment

Soils with conditions that favor microbial metabolism (ie, warm and moist) will have the highest rates of degradation .

Biochemical Analysis

Biochemical Properties

Fluazifop-P interacts with the enzyme acetyl-CoA carboxylase (ACCase), inhibiting the first step in de novo fatty acid synthesis . This inhibition presumably blocks the production of phospholipids, which are essential components of cell membranes . This compound also interacts with glutathione transferases (GSTs), a large family of inducible enzymes that play important roles in stress tolerance and herbicide detoxification .

Cellular Effects

This compound has been shown to cause a reduction in seed germination and mitotic frequency in lentil seeds . It also decreases the activity of the α-amylase enzyme in lentil seeds . In root tip cells of lentil, it has been observed to cause a large number of mitotic abnormalities .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of the enzyme ACCase, which catalyzes the first step in de novo fatty acid synthesis . This inhibition disrupts the synthesis of lipids in susceptible species .

Temporal Effects in Laboratory Settings

This compound acid, a metabolite of this compound, has been found to be stable when stored frozen for at least 27 months at -1 °C, 8 months at -15 °C, and for 31 months at -20 °C in raspberries, blueberries, and strawberries .

Metabolic Pathways

This compound is metabolized to fluazifop acid in the blood, urine, and feces, with rapid and preferential formation of R-fluazifop acid . Other metabolites are produced only in minor proportions, including the plant and soil metabolite 2-(5-trifluoromethyl)pyridone .

Transport and Distribution

This compound is absorbed primarily through the leaf surface and green stems and is translocated primarily via the symplasm (including the phloem) to meristematic regions of roots, rhizomes, and shoots where it accumulates .

Properties

IUPAC Name

(2R)-2-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO4/c1-9(14(20)21)22-11-3-5-12(6-4-11)23-13-7-2-10(8-19-13)15(16,17)18/h2-9H,1H3,(H,20,21)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUVKUEAFAVKILW-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)OC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0058194
Record name Fluazifop-P
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0058194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83066-88-0
Record name Fluazifop-P
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83066-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluazifop-P [ANSI:BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083066880
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluazifop-P
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0058194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-2-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.126.119
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUAZIFOP-P
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3S3257FZF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

100.0 g (0.92 mol) of (RS)-(+)-2-chloropropionic acid are added to the solution of 192.0 g (0.75 mol) of 4-(5-trifluoromethyl-2-pyridyloxy)phenol in 900 g (about 1050 ml) of xylene. The temperature of the reaction mixture is elevated to 80° C. and 78.0 g (1.95 mol) of sodium hydroxide dissolved in water are added dropwise under such a reduced pressure (about 36 kPa) that the mixture boils at 90° C. The water formed in the reaction is continuously distilled off while maintaining the boiling temperature at 90° C. After the addition, the reaction mixture is stirred at 90° C. for additional 15 minutes, then the reduced pressure is ceased. After adding 300 ml of water to the mixture and stirring at 85° C. for 10 minutes, it is acidified by adding phosphoric acid and the phases are separated. The xylene layer is dried, treated with activated charcoal and finally evaporated to dryness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary target of fluazifop-P in plants?

A1: this compound inhibits the enzyme acetyl-CoA carboxylase (ACCase) in susceptible plant species. [, , , , , ]

Q2: How does the inhibition of ACCase lead to plant death?

A2: ACCase is a key enzyme in fatty acid biosynthesis. By inhibiting ACCase, this compound disrupts lipid synthesis, particularly in actively growing regions such as meristems, rhizomes, and stolons of susceptible grass species. This ultimately leads to plant death by disrupting cell membrane formation and energy production. [, , ]

Q3: Why is this compound selective for grasses?

A3: this compound selectively targets the form of ACCase found in grasses. Broadleaf plants possess a different form of ACCase that is not significantly affected by this compound. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C19H17F3N2O4, and its molecular weight is 394.35 g/mol. [] Unfortunately, the provided research papers lack specific spectroscopic data for this compound.

Q5: How does the application timing of this compound affect its efficacy?

A5: Research indicates that the timing of this compound application can influence its efficacy. Applying the herbicide in the vegetative year of a biannual production cycle, as in the case of lowbush blueberry fields, tends to have a greater impact on weed control than crop-year applications. []

Q6: Does the presence of other herbicides affect the activity of this compound?

A6: Yes, certain herbicides can antagonize the activity of this compound. For example, bromoxynil can reduce large crabgrass control when mixed with this compound. [] Similarly, CGA-362622 (trifloxysulfuron) can negatively impact broadleaf signalgrass and large crabgrass control when mixed with this compound. []

Q7: Are there any environmental factors that influence the activity of this compound?

A7: Environmental factors can play a role in this compound efficacy. For instance, drought stress can reduce the absorption of this compound by giant foxtail. [] Conversely, applying this compound during specific times of the day, such as from 17:00 to 21:00, can enhance its effectiveness on green foxtail. []

Q8: How stable is this compound in soil?

A8: this compound is readily lost from the soil, with only 2% recovered 24 hours after application. [] this compound is rapidly degraded to fluazifop-acid, which also exhibits herbicidal activity. The half-life of fluazifop-acid in soil varies depending on temperature and application rate, ranging from 19.8 to 23.9 days. []

Q9: Are there any known cases of resistance to this compound?

A9: Resistance to this compound has been documented in various grass species. Johnsongrass populations resistant to this compound have been found, [, ] and research has shown that this resistance can be transferred to crop sorghum through hybridization. [] Giant foxtail populations resistant to this compound and other aryloxyphenoxypropionate and cyclohexanedione herbicides have also been identified. []

Q10: Is there cross-resistance between this compound and other herbicides?

A10: Cross-resistance has been observed between this compound and other herbicides that target ACCase, including quizalofop-P and sethoxydim. [, , ] This cross-resistance poses a challenge for weed management, as resistance to one ACCase inhibitor can confer resistance to others.

Q11: What are the mechanisms of resistance to this compound?

A11: Research suggests that resistance mechanisms to this compound can involve both target-site and non-target site mechanisms. Mutations in the ACCase gene can confer resistance, but these have not been found in zoysiagrass. [] Non-target site mechanisms like reduced translocation of this compound out of the treated leaf have been observed in large crabgrass. [] Zoysiagrass exhibits non-target site tolerance, with a combination of minor additive mechanisms likely contributing to this compound-butyl tolerance. []

Q12: Are there strategies to mitigate the environmental impact of this compound?

A13: Optimizing application techniques can minimize potential environmental impact. Studies have shown that reducing the dosage and spray volume of this compound, while applying during favorable environmental conditions, can maintain effective weed control while potentially reducing the amount of herbicide released into the environment. []

Q13: What are the potential applications of research on this compound resistance in other fields?

A15: Research on this compound resistance in weeds contributes to broader understanding of herbicide resistance mechanisms, which can inform strategies for developing new herbicides and managing resistance in other weed species. [] This knowledge is also relevant for studying pesticide resistance in insects and other pests. []

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